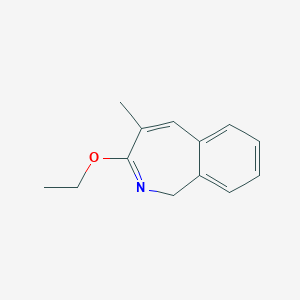
3-Ethoxy-4-methyl-1H-2-benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-4-methyl-1H-2-benzazepine, also known as EMD-386088, is a chemical compound that belongs to the class of benzazepines. It is a selective dopamine D1 receptor agonist, which means that it binds to and activates the D1 receptor in the brain. This compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of neurological and psychiatric disorders. In
Wirkmechanismus
The mechanism of action of 3-Ethoxy-4-methyl-1H-2-benzazepine involves its binding to and activation of the dopamine D1 receptor in the brain. This receptor is involved in the regulation of several important neurological processes, including cognition, motivation, and reward. Activation of the D1 receptor by 3-Ethoxy-4-methyl-1H-2-benzazepine leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) in the brain, which in turn activates several intracellular signaling pathways that are involved in the regulation of neuronal function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Ethoxy-4-methyl-1H-2-benzazepine are primarily mediated by its activation of the dopamine D1 receptor. This leads to an increase in the levels of cAMP, which in turn activates several intracellular signaling pathways that are involved in the regulation of neuronal function. These effects include an improvement in cognitive function, a reduction in anxiety and depression, and a reduction in drug-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Ethoxy-4-methyl-1H-2-benzazepine in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to investigate the specific effects of D1 receptor activation on neuronal function. However, one limitation of using this compound is its relatively low potency, which means that high concentrations may be required to achieve significant effects. This can lead to issues with toxicity and off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 3-Ethoxy-4-methyl-1H-2-benzazepine. One area of research is the investigation of its potential therapeutic applications in the treatment of neurological and psychiatric disorders. This includes further studies on its effects on cognitive function, anxiety, depression, and drug addiction. Another area of research is the development of more potent and selective D1 receptor agonists, which could lead to the development of more effective therapies for these disorders. Finally, the use of 3-Ethoxy-4-methyl-1H-2-benzazepine as a tool for investigating the role of the dopamine D1 receptor in neuronal function could lead to a better understanding of the underlying mechanisms of these disorders.
Synthesemethoden
The synthesis of 3-Ethoxy-4-methyl-1H-2-benzazepine involves several steps. The first step is the reaction of 2-aminobenzonitrile with ethyl acetoacetate, which leads to the formation of 2-ethoxy-4-methyl-1H-2-benzazepine. This intermediate is then reacted with sodium hydride and ethyl iodide to obtain 3-ethoxy-4-methyl-1H-2-benzazepine. The yield of this synthesis method is around 50%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-4-methyl-1H-2-benzazepine has been extensively studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Parkinson's disease and schizophrenia. In addition, it has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Furthermore, 3-Ethoxy-4-methyl-1H-2-benzazepine has been investigated as a potential treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of cocaine addiction.
Eigenschaften
CAS-Nummer |
143265-93-4 |
|---|---|
Produktname |
3-Ethoxy-4-methyl-1H-2-benzazepine |
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
3-ethoxy-4-methyl-1H-2-benzazepine |
InChI |
InChI=1S/C13H15NO/c1-3-15-13-10(2)8-11-6-4-5-7-12(11)9-14-13/h4-8H,3,9H2,1-2H3 |
InChI-Schlüssel |
RBUKBSISIAZILS-UHFFFAOYSA-N |
SMILES |
CCOC1=NCC2=CC=CC=C2C=C1C |
Kanonische SMILES |
CCOC1=NCC2=CC=CC=C2C=C1C |
Synonyme |
1H-2-Benzazepine,3-ethoxy-4-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



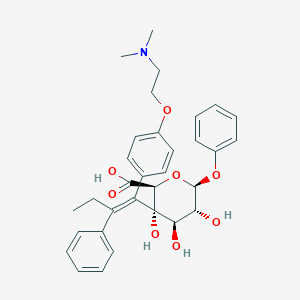






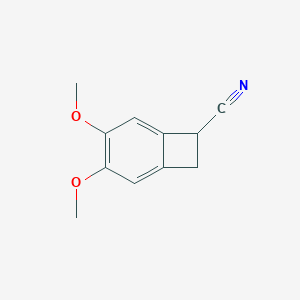
![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)
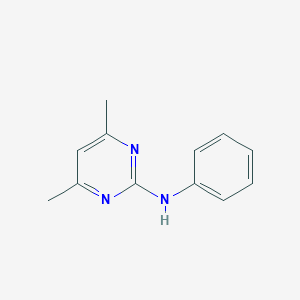
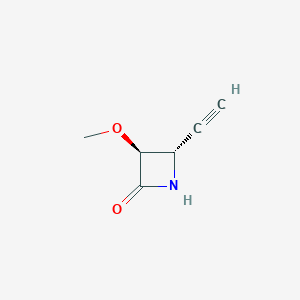
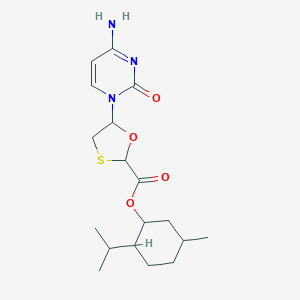
![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)
